methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate
Description
Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate is a β-keto ester derivative featuring a pyridine ring substituted with a methyl group at the 5-position. For instance, similar β-keto esters are employed in synthesizing aminopyridine derivatives with anticancer properties .
Properties
CAS No. |
1780322-50-0 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO3/c1-7-3-4-8(11-6-7)9(12)5-10(13)14-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
XTYYEDRFSHYOAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)CC(=O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(5-methylpyridin-2-yl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various biochemical processes, influencing the compound’s overall activity.
Comparison with Similar Compounds
The following analysis compares methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate to structurally related compounds, focusing on substituent effects, ester groups, and applications.
Structural Analogs and Substituent Effects
Key Observations:
Substituent Position and Electronic Effects: The 5-methyl group on the pyridine ring in the target compound likely enhances steric bulk and electron-donating effects compared to 5-fluoro (electron-withdrawing) in its fluorinated analog . This difference could influence reactivity in nucleophilic substitutions or binding interactions in bioactive molecules. Nitro groups, as in ethyl 3-(3-nitropyridin-4-yl)-2-oxopropanoate, increase electrophilicity, facilitating further reductions or substitutions, albeit with lower synthetic yields (50%) .
Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit higher volatility and faster metabolic clearance than ethyl esters (e.g., ethyl 3-[(6-methylpyridin-2-yl)amino]-3-oxopropanoate) . Ethyl esters may offer improved lipophilicity for membrane penetration in drug candidates.
Heterocycle Modifications: Replacement of pyridine with thiazole (e.g., methyl 3-((5-cyanothiazol-2-yl)amino)-3-oxopropanoate) introduces sulfur, altering hydrogen-bonding capacity and metabolic stability, relevant in fragment-based drug discovery .
Biological Activity
Methyl 3-(5-methylpyridin-2-yl)-3-oxopropanoate is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₁H₁₃N₁O₃
- Molecular Weight : 219.23 g/mol
- Functional Groups : Ester, Pyridine
The compound's structure facilitates interactions with biological molecules, influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester functional group can undergo hydrolysis, releasing the corresponding acid, which may interact with enzymes or receptors in biological systems. Additionally, the pyridine ring can participate in biochemical processes, enhancing the compound’s overall activity .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development.
- Cellular Interactions : Investigations into the compound's interactions with cell membranes and receptors indicate potential roles in modulating cellular responses.
Table 1: Summary of Biological Activities
Example Study: Antimicrobial Efficacy
In a study exploring the antimicrobial efficacy of this compound, it was found to exhibit significant activity against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 50 µg/mL. Further research is needed to establish a broader spectrum of activity and potential mechanisms.
Applications in Research and Industry
This compound serves multiple roles across various fields:
- Pharmaceutical Development : Its potential as a pharmaceutical intermediate or active ingredient is being explored, particularly in the context of developing new antimicrobial agents.
- Chemical Synthesis : The compound acts as an intermediate in synthesizing more complex organic molecules and heterocyclic compounds, contributing to advancements in organic chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
